5-(4-Bromophenyl)isoxazole-3-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

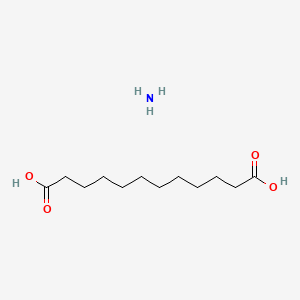

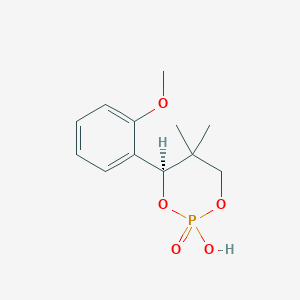

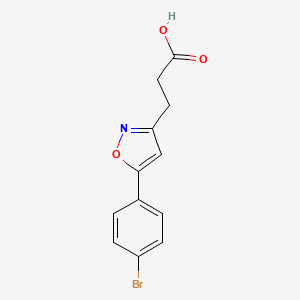

5-(4-Bromophenyl)isoxazole-3-propionic acid is a chemical compound with the empirical formula C12H10BrNO3 . It appears as white flakes . The compound has a molecular weight of 296.12 g/mol . The IUPAC name for this compound is 3-[5-(4-bromophenyl)-1,2-oxazol-3-yl]propanoic acid .

Molecular Structure Analysis

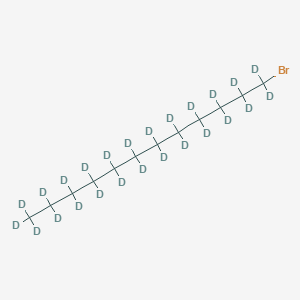

The molecular structure of 5-(4-Bromophenyl)isoxazole-3-propionic acid consists of a bromophenyl group attached to the 5-position of an isoxazole ring, which is further connected to a propionic acid group at the 3-position . The InChI string for this compound is InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) .

Physical And Chemical Properties Analysis

5-(4-Bromophenyl)isoxazole-3-propionic acid is a solid compound with a melting point range of 169-173 °C . It has a molecular weight of 296.12 g/mol and an empirical formula of C12H10BrNO3 . The compound has a topological polar surface area of 63.3 Ų .

Scientific Research Applications

Pharmaceutical Ingredient Synthesis

5-(4-Bromophenyl)isoxazole-3-propionic acid is utilized as an active pharmaceutical ingredient (API). Its structural framework is beneficial in the synthesis of various pharmaceutical compounds due to the presence of the isoxazole ring, which is known for its bioactivity. The bromophenyl group also offers a site for further functionalization through cross-coupling reactions .

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis. The isoxazole ring can undergo various chemical transformations, making it a versatile building block for constructing more complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Catalysis Research

In catalysis research, the compound can be used to study the effects of isoxazole derivatives on catalytic processes. Its structure may influence the activity and selectivity of catalysts in organic reactions.

Each application leverages the unique chemical structure of 5-(4-Bromophenyl)isoxazole-3-propionic acid, demonstrating its versatility in scientific research across various fields. The compound’s ability to participate in diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules underscore its importance in both academic and industrial research settings .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 5-(4-Bromophenyl)isoxazole-3-propionic acid are not available in the retrieved data, isoxazole derivatives are of interest in various fields of research due to their diverse biological activities . Further studies could explore the potential applications of this compound in medicinal chemistry, materials science, and other areas.

properties

IUPAC Name |

3-[5-(4-bromophenyl)-1,2-oxazol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKQZCPKIIKIKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584695 |

Source

|

| Record name | 3-[5-(4-Bromophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)isoxazole-3-propionic acid | |

CAS RN |

870703-99-4 |

Source

|

| Record name | 3-[5-(4-Bromophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870703-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.